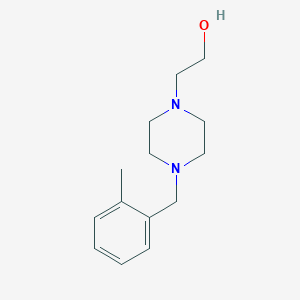

2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol

Description

2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol is a piperazine derivative featuring a 2-methylbenzyl substituent on the piperazine ring and a hydroxyethyl side chain.

Properties

IUPAC Name |

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-13-4-2-3-5-14(13)12-16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIGQMBNLWMZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain adrenergic receptors, influencing neurotransmitter release and signal transduction pathways . Molecular dynamics simulations and docking studies have shown its binding affinity to these targets, providing insights into its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol with structurally related piperazine-ethanol derivatives:

Key Observations:

- Substituent Position Matters: The 2-methylbenzyl analog (target compound) is structurally distinct from 4-substituted analogs (e.g., 4-methyl, 4-fluoro).

- Physical State Variability : Substituted benzyl groups influence physical state; bulkier or polar groups (e.g., 4-chlorobenzyl) favor solid states, while certain derivatives (e.g., 10c) remain oils .

- Synthetic Yields : Yields for analogs range from 57% to 97%, influenced by substituent reactivity and synthetic routes. The target compound’s yield is unreported but may align with high-yield methods like reductive amination (e.g., 97% for 10c) .

Biological Activity

2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol, a derivative of piperazine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol is C14H22N2O. The compound features a piperazine ring substituted with a 2-methylbenzyl group, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as an agonist or antagonist at adrenergic receptors, impacting neurotransmitter release and signal transduction pathways.

Key Mechanisms:

- Receptor Interaction : Acts on adrenergic receptors, potentially influencing cardiovascular and central nervous system functions.

- Enzyme Inhibition : Exhibits inhibitory effects on acetylcholinesterase, which is significant in neuropharmacology .

Biological Activities

Research indicates that piperazine derivatives possess a wide range of biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains .

- Anticancer Properties : Some studies suggest potential anticancer effects through mechanisms such as tubulin polymerization inhibition .

- Neurological Effects : Potential applications in treating neurological disorders due to its structural similarities with known neuroactive compounds.

Study 1: Acetylcholinesterase Inhibition

A study conducted on various piperazine derivatives demonstrated that certain compounds, including those structurally similar to 2-(4-(2-Methylbenzyl)piperazin-1-yl)ethan-1-ol, effectively inhibited human acetylcholinesterase. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease .

Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of piperazine derivatives. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory concentrations. The findings suggest that modifications in the piperazine structure can enhance antimicrobial activity .

Study 3: Anticancer Activity

In vitro studies have indicated that certain piperazine derivatives can inhibit cancer cell proliferation. The mechanism involves the disruption of microtubule dynamics, which is essential for mitosis. This property positions these compounds as potential candidates for cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethan-1-ol | Structure | Antidepressant effects |

| 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol | Structure | Anticancer activity |

| 1-(2-Hydroxyethyl)piperazine | Structure | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.